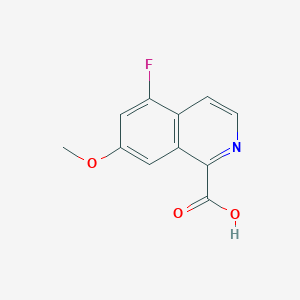
2,4-Dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpyridine-3-sulfonamide is an organic compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied and utilized in various fields, including medicinal chemistry, due to their antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyridine-3-sulfonamide typically involves the sulfonation of 2,4-dimethylpyridine. One common method is the reaction of 2,4-dimethylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2,4-Dimethylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .
Comparison with Similar Compounds
Sulfonamides: Other sulfonamides, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in various chemical and medicinal applications.
Uniqueness: 2,4-Dimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-4-9-6(2)7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) |
InChI Key |
DQCORRQVBKBFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B15263107.png)
![Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15263114.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B15263118.png)

![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)


![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)


![N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine](/img/structure/B15263161.png)

![5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15263167.png)
![1-[(tert-Butoxy)carbonyl]-4-fluoro-1H-indole-2-carboxylic acid](/img/structure/B15263175.png)
